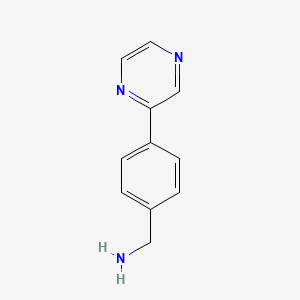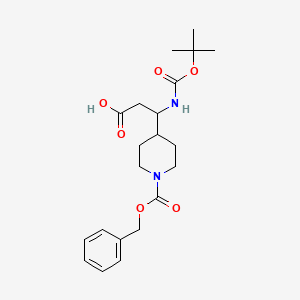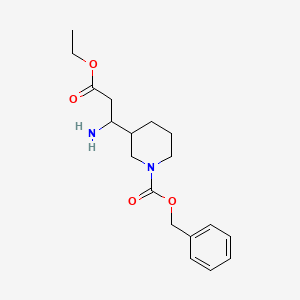
6-chloro-4-methyl-1H-indole
概要
説明
6-Chloro-1-methyl-1H-indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has attracted increasing attention in recent years due to its biologically active properties . The compound has a molecular weight of 165.62 .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The molecular structure of 6-chloro-1-methyl-1H-indole consists of a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
6-Chloro-1-methyl-1H-indole has a molecular weight of 165.62 . It is recommended to be stored in a dark place, sealed in dry, at 2-8C . Its physical form can be either liquid or solid .科学的研究の応用
Indole Synthesis and Classification
The indole alkaloids, which include compounds like 6-chloro-4-methyl-1H-indole, have been a significant area of interest for organic synthesis chemists due to their complex structures and diverse biological activities. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods. This framework helps in understanding the strategic approaches to indole synthesis, highlighting the importance of such compounds in both research and therapeutic applications. The review also mentions several name reactions associated with indole synthesis, such as the Bartoli, Bischler, Fischer, and Hemetsberger indole syntheses, indicating the rich chemistry involved in creating indole derivatives (Taber & Tirunahari, 2011).
Umpolung Strategies for Indole Functionalization
Indoles, including derivatives like this compound, often undergo electrophilic substitution due to their electron-rich nature. Deka, Deb, and Baruah (2020) discuss the C2-functionalization of indoles via umpolung, an approach that reverses the typical reactivity pattern of indoles. This strategy is crucial for synthesizing bioactive indole derivatives that are challenging to obtain through conventional methods. The review emphasizes the significance of C2-functionalized indoles in synthetic and pharmaceutical chemistry, offering insights into innovative approaches for indole modification (Deka, Deb, & Baruah, 2020).
Biological and Pharmacological Perspectives
Indole derivatives exhibit a wide range of biological activities, making them valuable for various pharmacological applications. Ali et al. (2013) discuss the preparation methods, importance, and medicinal applications of indoles and indazoles, highlighting their roles as antibacterial, anticancer, anti-inflammatory, and antidiabetic agents. This review underscores the therapeutic potential of indole derivatives, including this compound, in developing new drugs (Ali, Dar, Pradhan, & Farooqui, 2013).
Indole Alkaloids in Cancer Therapy
The anticancer potential of indole alkaloids, including synthetic dimers and hybrids, is highlighted by Song et al. (2020). These compounds, derived from or related to indole structures, have shown promising antiproliferative effects against various cancers in both in vitro and in vivo studies. The review emphasizes the role of indole alkaloids, synthetic dimers, and hybrids as scaffolds for developing novel anticancer agents, suggesting potential therapeutic applications for derivatives like this compound (Song et al., 2020).
作用機序
Target of Action
6-Chloro-4-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole scaffold is a common feature in many important synthetic drug molecules, making it a valuable tool for treatment .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit the progression of various diseases.
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially lead to a wide range of molecular and cellular effects.
Safety and Hazards
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .
特性
IUPAC Name |
6-chloro-4-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOALJZWZGCQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin](/img/structure/B3195031.png)
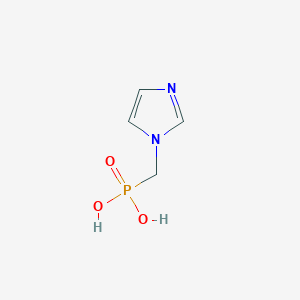

![2-(1h-[1,2,3]Triazol-4-yl)pyridine](/img/structure/B3195058.png)

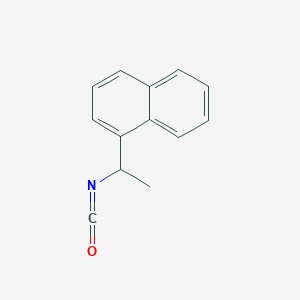
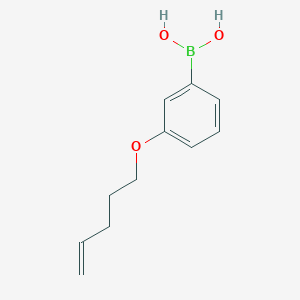
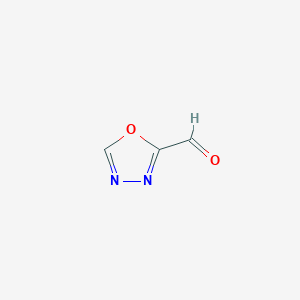
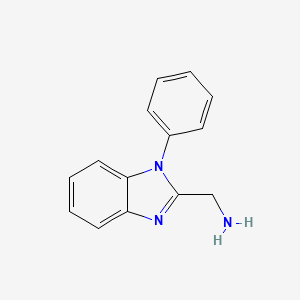
![1H-[1,2,3]Triazole-4-carbothioic acid amide](/img/structure/B3195103.png)
